molecular formula C8H11ClFN B1337967 (4-Fluoro-benzyl)-methylamine HCl CAS No. 459-20-1

(4-Fluoro-benzyl)-methylamine HCl

Cat. No.: B1337967
CAS No.: 459-20-1
M. Wt: 175.63 g/mol
InChI Key: COVGVSDDHGBOBV-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-methylamine HCl is a substituted benzylamine derivative where a fluorine atom is para to the benzyl group attached to a methylamine backbone. This compound is structurally characterized by its aromatic ring with an electron-withdrawing fluorine substituent, which influences its electronic, physicochemical, and biological properties. It is typically synthesized via nucleophilic substitution reactions, where methylamine reacts with a fluorinated benzyl halide, followed by HCl salt formation . Its applications span pharmaceutical intermediates, agrochemicals, and materials science, leveraging the fluorine atom’s metabolic stability and enhanced binding affinity in target systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-methylamine HCl typically involves the reaction of 4-fluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-methylamine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: 4-Fluorobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis:
(4-Fluoro-benzyl)-methylamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds:

CompoundUnique Features
4-FluorobenzylamineLacks the methylamine group
4-Fluorobenzyl chlorideReactive halide used in nucleophilic substitutions
4-FluorobenzaldehydeAldehyde group allows for further functionalization
4-Fluorobenzoic acidCarboxylic acid group used in coupling reactions

Biology

Biochemical Probes:
This compound is utilized as a probe in biochemical assays to study enzyme interactions. The presence of the fluorine atom enhances its binding affinity to biological targets, leading to more potent biological effects. For example, it can be used to investigate the mechanisms of action of specific enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction Studies
In a study examining the interaction between (4-Fluoro-benzyl)-methylamine hydrochloride and various enzymes, researchers found that the compound selectively inhibited certain enzymes involved in neurotransmitter metabolism. This inhibition was attributed to its ability to mimic substrate structures, thereby interfering with enzyme activity.

Industrial Applications

Production of Specialty Chemicals:
The compound is also employed in manufacturing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-methylamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent(s) on Benzyl Group Amine Backbone Molecular Weight (g/mol) Key Functional Groups
(4-Fluoro-benzyl)-methylamine HCl Fluorine (para) Methylamine ~175.6* -NHCH₃, -C₆H₄F, Cl⁻
N-Methyl-N-(4-methylbenzyl)amine Methyl (para) Methylamine 135.21 -NHCH₃, -C₆H₄CH₃
4-(4-Methylphenoxy)benzylamine HCl Methylphenoxy (para) Benzylamine 249.74 -NH₂, -O-C₆H₄CH₃, Cl⁻
Butenafine HCl tert-Butyl (para) Naphthalene-methyl 353.93 -Naphthyl, -C(CH₃)₃, Cl⁻

*Estimated based on structural analogs.

Key Differences :

  • Electronic Effects : The fluorine atom in this compound introduces strong electron-withdrawing effects, enhancing the compound’s polarity and acidity of adjacent protons compared to methyl or tert-butyl substituents .
  • Lipophilicity: Fluorine increases lipophilicity relative to methyl groups but less than tert-butyl (butenafine) or phenoxy groups, affecting membrane permeability and bioavailability .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Water) pKa (Amine) Stability Notes
This compound ~200–220* Moderate (HCl salt) ~10.6 Stable under dry conditions
Methylamine HCl 227–230 High 10.6 Hygroscopic
4-(4-Methylphenoxy)benzylamine HCl Not reported Low (organic solvents) ~9.8 Sensitive to light
Butenafine HCl 210–212 Low (ethanol) ~8.5 Thermally stable

*Estimated based on methylamine HCl analogs.

Observations :

  • The fluorine substituent slightly lowers solubility in water compared to non-halogenated analogs due to increased hydrophobicity .
  • Butenafine’s lower pKa (8.5) reflects its naphthalene group’s electron-withdrawing effects, unlike the fluorine’s moderate influence in this compound .

Biological Activity

(4-Fluoro-benzyl)-methylamine hydrochloride (CAS 459-20-1) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a fluorobenzyl group, contribute to its interaction with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of (4-Fluoro-benzyl)-methylamine HCl is C8_8H11_{11}ClFN, with a molecular weight of 175.63 g/mol. The compound features a benzyl moiety substituted with a fluorine atom at the para position, which influences its biological activity and binding affinity to various receptors and enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding properties, while the methylamine component allows for hydrogen bonding interactions. This compound is believed to act as an inhibitor or modulator of certain biological pathways, influencing cellular functions and biochemical processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been studied for its potential as an inhibitor of Agaricus bisporus tyrosinase, with some derivatives showing IC50_{50} values as low as 0.18 μM, indicating potent activity compared to traditional inhibitors like kojic acid .

Receptor Binding

The compound's structural characteristics enable it to bind effectively to certain receptors, which can lead to modulation of neurotransmitter systems. This property is particularly relevant in the context of developing treatments for neurological disorders.

Study on Antileishmanial Activity

In a study focusing on antileishmanial activity, derivatives of compounds similar to this compound were evaluated for their efficacy against Trypanosoma cruzi. One compound demonstrated promising results with a pEC50_{50} of 6.9 against the T. cruzi proteasome, suggesting potential therapeutic applications in treating Chagas disease .

Toxicological Assessment

Another investigation highlighted the toxicological aspects of related compounds when administered in vivo. For example, certain derivatives exhibited toxicity at doses intended for therapeutic use, prompting further research into their safety profiles and metabolic stability .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, a comparison with similar compounds was conducted:

Compound NameStructureKey ActivityIC50_{50} Value
(4-Fluoro-benzyl)-piperazineStructureTyrosinase Inhibition0.18 μM
C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamineStructureReceptor ModulationN/A
Cyclopropanoyl-1-benzyl-4'-fluoro-4-anilinopiperidineStructureAnalgesic ActivityN/A

This table illustrates the variations in biological activities among related compounds, highlighting how structural differences can significantly impact their efficacy and application.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-Fluoro-benzyl)-methylamine HCl in laboratory settings?

Methodological Answer: A common approach involves reductive amination of 4-fluorobenzaldehyde with methylamine HCl. Dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol, add methylamine HCl (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) as a reducing agent. Stir under nitrogen at 50°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Quench with aqueous NH₄Cl, extract with dichloromethane, and dry over MgSO₄. Purify the crude product via recrystallization (ethanol/water) to yield white crystals .

Key Reagents and Conditions:

ReagentRoleMolar RatioSolventTemperatureTime
4-FluorobenzaldehydeSubstrate1.0Methanol50°C12–24h
Methylamine HClAmine source1.2Methanol50°C12–24h
NaBH₃CNReducing agent1.5Methanol50°C12–24h

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity assessment requires a combination of techniques:

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
  • HPLC Analysis : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) at 254 nm. Retention time should match a certified reference standard.
  • ¹H NMR : Verify absence of impurities by comparing integration ratios (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.8 ppm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Questions

Q. How does the fluorine atom on the benzyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing fluorine group increases electrophilicity at the benzylic carbon, enhancing reactivity in SN2 reactions. To test this, compare reaction rates of this compound with non-fluorinated analogs using a nucleophile (e.g., NaI in acetone). Monitor via GC-MS: fluorinated derivatives show 2–3× faster kinetics due to lowered activation energy .

Q. What methodological considerations are essential when studying thermal stability in protein-ligand interactions?

Methodological Answer: Use differential scanning calorimetry (DSC) to measure ΔCp (change in heat capacity) during thermal denaturation of proteins (e.g., BSA) in the presence of this compound. Prepare protein solutions (1 mg/mL) in PBS with varying ligand concentrations (0–10 mM). Heating rate: 1°C/min. Data analysis should focus on Tm (melting temperature) shifts; fluorinated analogs may stabilize proteins by 3–5°C compared to non-fluorinated derivatives .

Example DSC Data:

ProteinLigand Concentration (mM)Tm (°C)ΔCp (kJ/mol·K)
BSA064.212.5
BSA567.810.3
Lysozyme072.18.9
Lysozyme574.57.2

Q. How can researchers resolve contradictory data in reaction yield optimization?

Methodological Answer: Contradictions often arise from variable reaction conditions. Design a fractional factorial experiment to isolate critical factors (e.g., solvent polarity, temperature, stoichiometry). For example, test methanol vs. THF as solvents, and analyze yields via ANOVA. If methanol yields 75% vs. THF’s 40%, conclude solvent polarity is key. Replicate experiments ≥3 times to ensure statistical significance .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGVSDDHGBOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506984
Record name 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-20-1
Record name Benzenemethanamine, 4-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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